molecular formula CH3Cl4NP2 B185509 Bis(dichlorophosphino)methylamine CAS No. 17648-16-7

Bis(dichlorophosphino)methylamine

Cat. No. B185509
CAS RN: 17648-16-7
M. Wt: 232.8 g/mol
InChI Key: WLVUZIHBLOWYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dichlorophosphino)methylamine is an organophosphorus compound . It is also known by other names such as N,N-bis(dichlorophosphanyl)methanamine, Imidodiphosphorous tetrachloride, N-methyl- .


Synthesis Analysis

Bis(dichlorophosphinyl)methylamine has been prepared by the reaction of phosphoryl (V) chloride with dichlorophosphinylmethylamine .


Molecular Structure Analysis

The molecular formula of Bis(dichlorophosphino)methylamine is CH3Cl4NP2 . The IUPAC name is N, N -bis (dichlorophosphanyl)methanamine . The InChI is InChI=1S/CH3Cl4NP2/c1-6 (7 (2)3)8 (4)5/h1H3 .


Chemical Reactions Analysis

The reactions of phosphorus trichloride with three molar equivalents of methylamine give bis-(dichlorophosphino)amines .


Physical And Chemical Properties Analysis

The molecular weight of Bis(dichlorophosphino)methylamine is 232.8 g/mol . It has a complexity of 59.1 and a topological polar surface area of 3.2 Ų .

Scientific Research Applications

  • Bis(dichlorophosphino)methylamine is used in synthesizing heterocyclic systems. The compound reacts with bifunctional agents like catechols or N,N′-disubstituted ureas or thioureas, leading to the formation of six- or seven-membered heterocyclic systems. In certain molar ratios, it forms bicyclic compounds. The synthesis, properties, and mass spectroscopic fragmentation behavior of these compounds have been studied (Wolf & Meisel, 1992).

  • Bis(dichlorophosphino)methylamine has been involved in the study of DNA-protein cross-linking. For example, research on antitumor nitrogen mustards like mechlorethamine (bis(2-chloroethyl)methylamine) reveals their ability to induce DNA-DNA and DNA-protein cross-links, blocking DNA replication (Michaelson-Richie et al., 2011).

  • The compound has been used to prepare derivatives like bis(dichlorophosphinyl)methylamine. These derivatives have been characterized by elemental analyses, infrared, mass, ^1H, and ^31P NMR spectroscopy, and their NMR results have been discussed in detail (Keat, 1970).

  • Bis(dichlorophosphino)methylamine reacts with dimethylamine and NN-dimethyl(trimethylsilyl)amine to produce various amino-derivatives. These derivatives have been identified and separated into different forms, and their structures were established by ^1H and ^31P NMR spectroscopy (Irvine & Keat, 1972).

  • The interaction of bis(dichlorophosphino)methylamine with other compounds, such as bis(chloromethyl)chlorophosphinate, has been studied to understand the formation of different types of cyclic products (Cherkasov et al., 2002).

  • Research has also been conducted on the formation of cyclophosph(III)azanes and their oxo- and thioxo-derivatives using bis(dichlorophosphino)methylamine (Jefferson et al., 1973).

Safety and Hazards

Bis(dichlorophosphino)methylamine causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .

Relevant Papers

  • "Nuclear magnetic double resonance studies of isotopically labelled bis- (dichlorophosphino)methylamine partially oriented in a nematic liquid crystal" .
  • "Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P (:O)] 2 NMe, with dimethylamine and with NN -dimethyl (trimethylsilyl)amine have been studied" .

properties

IUPAC Name

N,N-bis(dichlorophosphanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVUZIHBLOWYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl4NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170142
Record name Bis(dichlorophosphino)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17648-16-7
Record name Bis(dichlorophosphino)methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(dichlorophosphino)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(dichlorophosphino)methylamine
Reactant of Route 2
Bis(dichlorophosphino)methylamine
Reactant of Route 3
Bis(dichlorophosphino)methylamine
Reactant of Route 4
Bis(dichlorophosphino)methylamine
Reactant of Route 5
Bis(dichlorophosphino)methylamine
Reactant of Route 6
Bis(dichlorophosphino)methylamine

Q & A

Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?

A1: Bis(dichlorophosphino)methylamine, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.

  • When reacted in a 1:1 molar ratio, Bis(dichlorophosphino)methylamine forms six or seven-membered heterocyclic ring systems [].
  • In a 1:2 molar ratio, the reaction yields bicyclic compounds [].

Q2: Is there structural information available about Bis(dichlorophosphino)methylamine and related compounds?

A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled Bis(dichlorophosphino)methylamine (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.